molecular formula C14H15NO5S B2485683 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 831207-85-3

2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No. B2485683
CAS RN: 831207-85-3
M. Wt: 309.34
InChI Key: MZSAUQGHCKUWFF-UHFFFAOYSA-N
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Description

2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a compound of interest due to its unique structure and potential applications in various fields of chemistry and biochemistry. It features a benzoic acid moiety linked to a dioxopyrrolidinyl group through a sulfur atom, which could influence its chemical behavior and interaction with biological systems.

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves condensation reactions, metalation with organolithium reagents, or cyclization techniques. For example, Zhao et al. (2010) describe the synthesis of a 2-methoxy-benzoic acid derivative via condensation, highlighting a method that could be adapted for synthesizing the compound (Zhao et al., 2010).

Molecular Structure Analysis

Crystal structure determination, such as X-ray diffraction, plays a crucial role in understanding the molecular structure of benzoic acid derivatives. The crystallographic analysis reveals bond lengths, angles, and conformations critical for predicting the compound's reactivity and interaction capabilities. Studies like those by Hong Lin and Yi‐Ping Zhang (2012) on similar compounds offer insights into the planarity and conformational preferences that could be expected for the compound (Hong Lin & Yi‐Ping Zhang, 2012).

Scientific Research Applications

Synthesis and Chemical Properties

Studies on compounds structurally related to 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid highlight the synthesis of complex organic molecules and their chemical properties. For example, the synthesis of lanthanide-based coordination polymers using aromatic carboxylic acids has been explored for their photophysical properties, demonstrating the utility of such compounds in creating materials with specific luminescent efficiencies (Sivakumar et al., 2011). This research exemplifies how derivatives of benzoic acids can be employed in the development of new materials with potential applications in lighting and displays.

Organic Synthesis Techniques

Research has also delved into methodologies for the selective metalation of benzoic acids, which can be extended to the synthesis of complex molecules. The work by Sinha, Mandal, and Chandrasekharan (2000) on the selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids underscores advancements in organic synthesis techniques, enabling the creation of derivatives with potential applications in medicinal chemistry and materials science (Sinha, Mandal, & Chandrasekharan, 2000).

Potential Biological Applications

While the direct studies on 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid are limited, the research on structurally similar compounds provides insight into potential biological applications. For instance, derivatives of benzoic acid have been explored for their anti-inflammatory and analgesic activities, suggesting that structurally related compounds might exhibit similar bioactive properties and could be investigated for therapeutic uses (Muchowski et al., 1985).

Environmental and Catalytic Applications

Furthermore, studies on the oxidation of methylated fulvic and humic acids hint at environmental applications, such as the degradation of organic matter in soils and water. The identification of benzoic acid derivatives through oxidation processes reflects the potential for using similar compounds in environmental chemistry and catalysis (Ogner & Gr∅nneberg, 1977).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and testing its biological activity .

properties

IUPAC Name

2-[1-(2-methoxyethyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-20-7-6-15-12(16)8-11(13(15)17)21-10-5-3-2-4-9(10)14(18)19/h2-5,11H,6-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSAUQGHCKUWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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